Cas no 2097966-67-9 (4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine)

4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2097966-67-9
- AKOS026714940
- 4-chloro-2-cyclopropyl-6-pentan-3-ylpyrimidine
- F1967-4337
- 4-chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine
- 4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine
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- Inchi: 1S/C12H17ClN2/c1-3-8(4-2)10-7-11(13)15-12(14-10)9-5-6-9/h7-9H,3-6H2,1-2H3
- InChI Key: NHZNKXSAEUZISM-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(CC)CC)N=C(C2CC2)N=1
Computed Properties
- Exact Mass: 224.1080262g/mol
- Monoisotopic Mass: 224.1080262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 25.8Ų
4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C251381-100mg |
4-chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine |
2097966-67-9 | 100mg |
$ 95.00 | 2022-04-01 | ||
TRC | C251381-500mg |
4-chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine |
2097966-67-9 | 500mg |
$ 365.00 | 2022-04-01 | ||
Life Chemicals | F1967-4337-0.5g |
4-chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine |
2097966-67-9 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-4337-1g |
4-chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine |
2097966-67-9 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-4337-2.5g |
4-chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine |
2097966-67-9 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | C251381-1g |
4-chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine |
2097966-67-9 | 1g |
$ 570.00 | 2022-04-01 | ||
Life Chemicals | F1967-4337-0.25g |
4-chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine |
2097966-67-9 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-4337-10g |
4-chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine |
2097966-67-9 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F1967-4337-5g |
4-chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine |
2097966-67-9 | 95%+ | 5g |
$1909.0 | 2023-09-06 |
4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine Related Literature
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on 4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine
Professional Introduction to 4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine (CAS No. 2097966-67-9)
4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine, with the CAS number 2097966-67-9, is a significant compound in the field of pharmaceutical chemistry. This pyrimidine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a chloro substituent at the 4-position, a cyclopropyl group at the 2-position, and a pentan-3-yl chain at the 6-position, which contribute to its distinct chemical behavior and reactivity.
The< strong>cyclopropyl moiety is particularly noteworthy as it introduces steric hindrance and can influence the compound's interactions with biological targets. In recent years, there has been growing interest in cyclopropyl-containing molecules due to their ability to enhance binding affinity and selectivity in drug design. The< strong>pentan-3-yl group adds another layer of complexity, influencing both the physical properties of the compound and its metabolic stability. This combination of structural elements makes< strong>4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine a promising candidate for further exploration in medicinal chemistry.
In the context of contemporary pharmaceutical research, pyrimidine derivatives have been extensively studied for their role in various therapeutic areas, including oncology, antiviral, and anti-inflammatory treatments. The< strong>4-Chloro substituent is particularly interesting as it can serve as a handle for further functionalization, allowing chemists to modify the compound's properties as needed. This flexibility has made< strong>4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine a valuable intermediate in synthesizing more complex molecules.
Recent studies have highlighted the potential of< strong>4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine in developing novel inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, researchers have explored its activity against kinases, which are critical in cell signaling and often implicated in cancer progression. The unique structural features of this compound may allow it to interact with these targets in ways that conventional drugs cannot, offering new avenues for therapeutic intervention.
The< strong>pentan-3-yl group at the 6-position of the pyrimidine ring has been shown to influence the compound's solubility and bioavailability, making it an important consideration in drug formulation. Improved solubility can enhance oral bioavailability, a crucial factor in developing effective oral medications. Additionally, the cyclopropyl group may contribute to metabolic stability by resisting degradation pathways that typically affect similar compounds.
The synthesis of< strong>4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, cyclization processes, and alkylation steps. Advanced techniques such as transition metal catalysis have been employed to improve reaction efficiency and selectivity. These synthetic strategies are essential for producing sufficient quantities of the compound for both research and potential clinical applications.
In conclusion, 4-Chloro-2-cyclopropyl-6-(pentan-3-yl)pyrimidine (CAS No. 2097966-67-9) represents a fascinating example of how structural modifications can lead to novel pharmacological entities. Its unique combination of substituents makes it a versatile tool for medicinal chemists seeking to develop new treatments for various diseases. As research continues to uncover new biological targets and mechanisms, compounds like this are likely to play an increasingly important role in pharmaceutical innovation.
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